N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
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Overview
Description
N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiadiazole ring, a chlorobenzyl group, and a methoxybenzamide moiety, making it a unique and versatile molecule.
Mechanism of Action
Target of Action
The compound contains a thiadiazole ring, which is a heterocyclic compound. Thiadiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities . The exact target would depend on the specific substituents on the thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide typically involves the following steps:
Thiobenzamide Formation: The starting material, 2-chlorobenzyl chloride, is reacted with thiourea to form 2-chlorobenzyl thiourea.
Thiadiazole Formation: The thiourea derivative is then cyclized with carbon disulfide and an alkali metal hydroxide to form the 1,3,4-thiadiazole ring.
Benzamide Coupling: The resulting thiadiazole compound is then reacted with 2-methoxybenzoyl chloride to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group.
Reduction: Reduction reactions can target the nitro group if present in derivatives.
Substitution: Substitution reactions can occur at the chlorobenzyl group or the methoxybenzamide moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as iron powder, tin chloride, and hydrogen gas are used.
Substitution: Reagents like sodium hydroxide, hydrochloric acid, and various halides are employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones are common oxidation products.
Reduction: Amines and hydroxylamines are typical reduction products.
Substitution: Substituted benzamides and chlorobenzyl derivatives are formed.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and enzyme activities. Medicine: Industry: The compound is used in the manufacturing of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)propanamide
N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)-3-nitrobenzamide
Uniqueness: N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is unique due to its specific structural features, such as the thiadiazole ring and the methoxybenzamide group, which contribute to its distinct chemical and biological properties.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S2/c1-23-14-9-5-3-7-12(14)15(22)19-16-20-21-17(25-16)24-10-11-6-2-4-8-13(11)18/h2-9H,10H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKZOWLABXHHNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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